molecular formula C18H18N4O4S2 B2928362 Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-60-5

Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2928362
CAS RN: 946354-60-5
M. Wt: 418.49
InChI Key: RKYGPHONLMOTJH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a bicyclic ring system with electron-rich sulfur and nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2-yl derivatives can be monitored by techniques like thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including elemental analysis .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research has demonstrated various synthetic pathways and chemical transformations for compounds similar to Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. For example, a study by Youssef et al. (2011) outlines the hydrolysis and cyclization of related thiazolo[3,2-a]pyrimidine derivatives to afford compounds with potential biocidal properties against a range of bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011). Kappe and Roschger (1989) investigated the methylation and acylation reactions on tetrahydropyrimidine derivatives, leading to the synthesis of novel pyrimidine-based compounds with potential applications in drug discovery and materials science (Kappe & Roschger, 1989).

Biological Activities

Studies on compounds structurally related to this compound have shown a range of biological activities. For instance, Balkan, Urgun, and Özalp (2001) synthesized thiazolo[4,5-d]pyrimidines with antimicrobial activity against certain bacteria and yeasts, highlighting the potential of these compounds in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001). Tiwari et al. (2018) conducted a comprehensive study on the synthesis, antimicrobial analysis, and toxicity study of chromone-pyrimidine coupled derivatives, showing significant antibacterial and antifungal properties, which could guide the development of new therapeutic agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzo[d]thiazol-2-yl derivatives have shown significant anti-inflammatory activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl 6-methyl-4-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate with 2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethylthiol in the presence of a base, followed by the addition of an ethyl ester group to the resulting intermediate.", "Starting Materials": [ "Ethyl 6-methyl-4-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate", "2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethylthiol", "Base", "Ethyl ester group" ], "Reaction": [ "Step 1: Ethyl 6-methyl-4-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate is reacted with 2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethylthiol in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with an ethyl ester group to form Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] }

CAS RN

946354-60-5

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.49

IUPAC Name

ethyl 6-methyl-4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H18N4O4S2/c1-4-26-16(24)14-10(3)19-17(25)22-15(14)27-8-13(23)21-18-20-11-6-5-9(2)7-12(11)28-18/h5-7H,4,8H2,1-3H3,(H,19,22,25)(H,20,21,23)

InChI Key

RKYGPHONLMOTJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C

solubility

not available

Origin of Product

United States

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